molecular formula C14H15NO2S B7060515 Ethyl 2-(quinolin-3-ylmethylsulfanyl)acetate

Ethyl 2-(quinolin-3-ylmethylsulfanyl)acetate

Cat. No.: B7060515
M. Wt: 261.34 g/mol
InChI Key: ITTQVYJSEVJHMH-UHFFFAOYSA-N
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Description

Ethyl 2-(quinolin-3-ylmethylsulfanyl)acetate is an organic compound that belongs to the class of quinoline derivatives. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of the quinoline ring in this compound imparts unique chemical and biological properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(quinolin-3-ylmethylsulfanyl)acetate typically involves the reaction of quinoline derivatives with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

    Step 1: Quinoline derivative reacts with ethyl bromoacetate in the presence of potassium carbonate.

    Step 2: The reaction mixture is heated to facilitate the formation of this compound.

    Step 3: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(quinolin-3-ylmethylsulfanyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Different ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(quinolin-3-ylmethylsulfanyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(quinolin-3-ylmethylsulfanyl)acetate involves its interaction with various molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological processes, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Ethyl 2-(quinolin-3-ylmethylsulfanyl)acetate can be compared with other quinoline derivatives such as:

    Chloroquine: An antimalarial drug with a similar quinoline structure.

    Quinine: Another antimalarial compound derived from the bark of the cinchona tree.

    Tafenoquine: A newer antimalarial agent with improved efficacy and safety profiles.

Uniqueness

This compound is unique due to its specific ester and sulfanyl functional groups, which impart distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields. Its unique chemical structure and reactivity make it a valuable intermediate in synthetic chemistry, while its biological activities open up possibilities for new therapeutic applications. Further research into its properties and applications will continue to uncover its full potential.

Properties

IUPAC Name

ethyl 2-(quinolin-3-ylmethylsulfanyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-2-17-14(16)10-18-9-11-7-12-5-3-4-6-13(12)15-8-11/h3-8H,2,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTQVYJSEVJHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSCC1=CC2=CC=CC=C2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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